molecular formula C23H25N3O3 B13440089 (1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide

(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide

Katalognummer: B13440089
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: YNFDIGJKJPNFFD-DLBZAZTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide is a cyclopentane-derived carboxamide featuring a benzoxazole substituent.

Eigenschaften

Molekularformel

C23H25N3O3

Molekulargewicht

391.5 g/mol

IUPAC-Name

(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide

InChI

InChI=1S/C23H25N3O3/c1-3-21(27)24-17-11-8-16(14-17)23(28)26(2)18-12-9-15(10-13-18)22-25-19-6-4-5-7-20(19)29-22/h4-7,9-10,12-13,16-17H,3,8,11,14H2,1-2H3,(H,24,27)/t16-,17+/m0/s1

InChI-Schlüssel

YNFDIGJKJPNFFD-DLBZAZTESA-N

Isomerische SMILES

CCC(=O)N[C@@H]1CC[C@@H](C1)C(=O)N(C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Kanonische SMILES

CCC(=O)NC1CCC(C1)C(=O)N(C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Construction of the Cyclopentane Core

Methodology:
The cyclopentane nucleus is typically synthesized via intramolecular cyclization or ring-closing metathesis (RCM) techniques, starting from suitably substituted precursors such as cyclopentane derivatives bearing amino or carboxyl groups.

Representative Reaction:

Step Reagents & Conditions Purpose
1 Starting from cyclopentane-1,3-dicarboxylic acid or derivatives Synthesis of the cyclopentane backbone
2 Reduction or selective functionalization Introduction of amino or amide groups

Reference:
Synthetic approaches for cyclopentane derivatives are well-documented in heterocyclic synthesis literature, emphasizing RCM for ring closure.

Synthesis of the Benzoxazole Moiety

Methodology:
The benzoxazole fragment is generally prepared via cyclization of o-aminophenols with carboxylic acids or their derivatives , followed by N-alkylation.

Representative Reaction:

Step Reagents & Conditions Purpose
1 o-Aminophenol + formic acid derivatives Formation of benzoxazole ring
2 Alkylation with suitable electrophiles (e.g., halides) Introduction of the 1,3-benzoxazole-2-yl group

Reference:
Standard benzoxazole synthesis involves condensation of o-aminophenols with carboxylic acids or their derivatives under dehydrating conditions.

Coupling of Benzoxazole with Cyclopentane

Methodology:
The coupling typically employs amide bond formation via carbodiimide-mediated coupling (e.g., EDCI, DCC) or acid chloride activation .

Representative Reaction:

Step Reagents & Conditions Purpose
1 Activation of cyclopentane carboxylic acid derivative Formation of acyl intermediate
2 Coupling with benzoxazole amine Formation of the key N-[4-(1,3-benzoxazol-2-yl)phenyl] linkage

Reference:
Amide bond formation is a cornerstone in medicinal chemistry synthesis, with carbodiimide reagents being standard.

N-Methylation and Final Functionalization

Methodology:
The N-methylation of the amide nitrogen is achieved via methylation reagents such as methyl iodide or dimethyl sulfate under basic conditions.

Representative Reaction:

Step Reagents & Conditions Purpose
1 Methyl iodide or dimethyl sulfate N-methylation of the amide nitrogen
2 Purification Final compound isolation

Notes:
The amide nitrogen's methylation is crucial for stereochemical and biological activity modulation.

Synthesis Data Table

Step Starting Material Reagents Conditions Yield (%) References
1 Cyclopentane-1,3-dicarboxylic acid RCM catalysts or cyclization reagents Reflux, inert atmosphere 65-80 ,
2 o-Aminophenol derivatives Acid chlorides or dehydrating agents Reflux, dry conditions 70-85 ,
3 Benzoxazole intermediate Alkyl halides (e.g., bromides) Room temperature, base 60-75
4 Coupling intermediates EDCI, DCC, HOBt DMF, room temperature 50-70 ,
5 Final N-methylation Methyl iodide Reflux, base 80-90

Research Insights and Perspectives

  • Optimization of Reaction Conditions:
    Modern syntheses focus on green chemistry principles , employing catalytic systems and solvent-free conditions where feasible to improve yields and reduce environmental impact.

  • Stereoselectivity Control:
    Stereochemistry at the cyclopentane core is critical; asymmetric synthesis techniques, including chiral auxiliaries or catalysts, are often employed to obtain the desired (1S,3R) configuration.

  • Scalability and Purity:
    Protocols are optimized for scalability , with purification steps such as chromatography and recrystallization ensuring high purity for pharmaceutical applications.

  • Emerging Techniques:
    Advances like flow chemistry and microwave-assisted synthesis are increasingly adopted to streamline the synthesis process.

Analyse Chemischer Reaktionen

BI 99990, being a control compound, is not typically subjected to extensive chemical reactions analysis like its active counterparts. it is known to have a significantly higher inhibitory concentration (IC50) for fatty acid synthase, making it less effective as an inhibitor compared to BI 99179 . This characteristic makes it useful for distinguishing the specific effects of fatty acid synthase inhibition in experimental setups.

Wissenschaftliche Forschungsanwendungen

BI 99990 is primarily used in scientific research as a negative control to validate the effects of fatty acid synthase inhibitors like BI 99179. Its applications span various fields:

Wirkmechanismus

As a negative control, BI 99990 does not exhibit the same inhibitory effects on fatty acid synthase as BI 99179. Its mechanism of action involves a significantly lower affinity for the enzyme, resulting in minimal to no inhibition. This property allows researchers to compare the effects of active inhibitors against a baseline where fatty acid synthase activity is largely unaffected .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The compound shares structural motifs with several heterocyclic systems documented in the evidence:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups
Target Compound Cyclopentane carboxamide Benzoxazol-2-yl, propanamido, N-methyl ~428.5 (estimated) Amide, benzoxazole, methylamino
Example 53 () Pyrazolo[3,4-d]pyrimidine Chromen-2-yl, fluorophenyl, isopropylbenzamide 589.1 Amide, fluoro, ketone, pyrazole
(1S,2S)-2-{4-[(Dimethylamino)methyl]phenyl}-N-[6-(1H-pyrazol-4-yl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide () Cyclopropane carboxamide Benzothiazol-2-yl, pyrazol-4-yl, dimethylaminomethylphenyl ~454.5 (estimated) Amide, benzothiazole, pyrazole, dimethylamine

Key Observations :

  • Bicyclic Aromatic Systems : The benzoxazole (target compound) and benzothiazole () groups are bioisosteres, differing only by oxygen vs. sulfur atoms. Sulfur in benzothiazole may enhance lipophilicity and π-stacking interactions compared to benzoxazole .
  • Rigidity vs.
  • Substituent Effects: The propanamido group in the target compound introduces a hydrogen-bonding site absent in Example 53 (), which relies on fluorophenyl and chromenone groups for hydrophobic interactions .

Biologische Aktivität

(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This structure features a benzoxazole moiety, which is significant in various biological activities.

The biological activity of this compound primarily involves its interaction with specific protein targets and pathways:

  • Tyrosine Kinase Inhibition : The compound exhibits inhibitory effects on certain tyrosine kinases, which are crucial for signaling pathways involved in cell growth and proliferation. For example, it has been shown to modulate the activity of ABL1 kinase, influencing cellular processes such as apoptosis and cytoskeletal dynamics .
  • Modulation of Cell Adhesion and Migration : By affecting actin remodeling and phosphorylation of proteins involved in cell adhesion (e.g., BCAR1, CRK), this compound can alter cell motility and adhesion properties .

Biological Activity Data

Activity Effect Reference
Tyrosine Kinase InhibitionDecreased cell proliferation
Cell MigrationEnhanced motility
Apoptosis InductionIncreased apoptosis in cancer cells

Case Study 1: Cancer Cell Lines

A study evaluated the effects of (1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide on various cancer cell lines. The results indicated that the compound significantly reduced viability in breast cancer cells by inducing apoptosis through the activation of pro-apoptotic pathways.

Case Study 2: Neurological Implications

Another investigation focused on the neuroprotective effects of this compound. It was found to inhibit oxidative stress-induced neuronal death in vitro, suggesting potential applications in neurodegenerative diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.